U-14624

Descripción

Significance of Thiourea (B124793) Derivatives in Medicinal and Coordination Chemistry

Thiourea and its derivatives are a class of organic compounds that have demonstrated a wide array of applications. semanticscholar.organnexechem.comresearchgate.net In medicinal chemistry, these compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.commdpi.commdpi.com The thiourea functional group, with its sulfur and nitrogen atoms, can form stable hydrogen bonds with biological targets such as enzymes and proteins, which is a key factor in their therapeutic potential. nih.govresearchgate.net

In the field of coordination chemistry, thiourea derivatives are valued as versatile ligands. researchgate.nettandfonline.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows them to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net This coordination ability is not only crucial for their catalytic applications but can also enhance their biological efficacy. tandfonline.com The formation of metal complexes can lead to novel compounds with interesting physicochemical properties and significant biological activities. researchgate.net

Historical Context and Evolution of Research on 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU)

Early research on PTTU identified it as a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase. nih.gov This enzyme is crucial for the biosynthesis of norepinephrine (B1679862) from dopamine. nih.gov A study from 1970 detailed the in vivo inhibition of dopamine β-hydroxylase by PTTU (then referred to as U-14,624), highlighting its effects on catecholamine metabolism in the brain and other tissues. nih.gov This initial discovery positioned PTTU as a significant tool in neuropharmacological research.

Subsequent research has expanded the understanding of PTTU's biological effects. More recently, studies have explored its role in melanogenesis. Research has shown that PTTU can inhibit the production of melanin (B1238610) by a dual mechanism: it directly inhibits the catalytic activity of tyrosinase, a key enzyme in melanin synthesis, and it also promotes the degradation of this enzyme through the ubiquitin-proteasome pathway. nih.gov These findings suggest a potential application for PTTU as a depigmenting agent in the treatment of hyperpigmentation disorders. nih.gov

The evolution of research on PTTU showcases a journey from its initial characterization as an enzyme inhibitor in neuroscience to its more recent investigation in dermatology, reflecting the compound's diverse and significant biological activities.

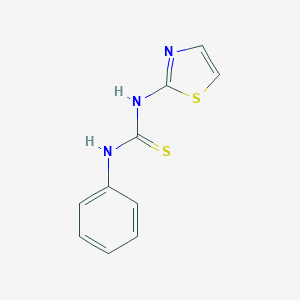

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-3-(1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZZOZBWAZHCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164153 | |

| Record name | Phenylthiazolylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-16-7 | |

| Record name | 1-Phenyl-3-(2-thiazolyl)-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiazolylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-phenyl-N'-2-thiazolyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylthiazolylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(thiazol-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTHIAZOLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLB873BH59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1 Phenyl 3 2 Thiazolyl 2 Thiourea

Established Synthetic Routes for 1-Phenyl-3-(2-thiazolyl)-2-thiourea

The synthesis of PTTU is primarily achieved through established methods for forming the thiourea (B124793) linkage. These methods are adaptable and can be applied to a variety of substrates, allowing for the generation of a library of related compounds.

General Thiourea Synthesis Strategies Applicable to PTTU

The formation of thioureas is a fundamental transformation in organic chemistry with several reliable strategies. The most common and direct approach involves the reaction of an amine with an isothiocyanate. nih.gov This method is widely employed for its efficiency and broad substrate scope.

Alternative methods for thiourea synthesis that could theoretically be applied to PTTU include:

Reaction of amines with carbon disulfide: This method proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then desulfurized in situ to produce the isothiocyanate. The isothiocyanate subsequently reacts with another amine molecule to yield the thiourea. nih.gov

From thiophosgene (B130339): The reaction of an amine with thiophosgene can also yield thioureas, though the toxicity of thiophosgene necessitates careful handling.

Use of synthetic equivalents of isothiocyanates: N-thiocarbamoyl benzotriazoles can act as synthetic equivalents of isothiocyanates, reacting with amines to form thioureas. nih.gov

Specific Reaction Pathways for the Formation of PTTU

The most direct and commonly reported method for the synthesis of PTTU involves the reaction of 2-aminothiazole (B372263) with phenyl isothiocyanate. nih.govresearchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetone, and proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminothiazole attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to yield the stable thiourea product.

The reaction can be represented by the following general scheme:

Scheme 1:

Scheme 1:Chemical Modifications and Analogues of PTTU

The core structure of PTTU provides a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities. These modifications can be broadly categorized into the introduction of substituents and the derivatization into related heterocyclic systems.

Introduction of Substituents for Structural Variation

The introduction of various substituents on both the phenyl and thiazole (B1198619) rings of PTTU allows for a systematic investigation of structure-activity relationships.

Substitution on the Phenyl Ring: A variety of substituted phenyl isothiocyanates can be used in the synthesis to introduce different functional groups onto the phenyl ring of PTTU. For example, the use of 3,4-dichlorophenyl isothiocyanate or 3-chloro-4-fluorophenyl isothiocyanate leads to the formation of the corresponding substituted PTTU analogues. nih.gov These halogenated derivatives have been noted for their efficacy against staphylococcal species. nih.gov

Substitution on the Thiazole Ring: Similarly, modifications can be made to the 2-aminothiazole starting material. For instance, the use of ethyl 2-aminothiazole-4-carboxylate allows for the introduction of an ester group at the 4-position of the thiazole ring. nih.gov This ester can then be further functionalized, for example, by reaction with hydrazine (B178648) to form the corresponding acid hydrazide. nih.gov

Derivatization Towards Related Heterocyclic Systems

The thiourea functionality in PTTU serves as a key intermediate for the synthesis of more complex heterocyclic systems.

Cyclization Reactions: The thiourea moiety can participate in cyclization reactions to form new heterocyclic rings. For instance, PTTU derivatives can be cyclized to form thiazolo[4,5-d]pyridazine (B3050600) systems. nih.gov This often involves the initial functionalization of the thiazole ring, followed by an intramolecular cyclization reaction.

The following table summarizes some of the key reactants and resulting PTTU analogues and derivatives:

| Reactant 1 (Amine) | Reactant 2 (Isothiocyanate) | Resulting Compound/Analogue | Reference |

| 2-Aminothiazole | Phenyl isothiocyanate | 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) | nih.govresearchgate.net |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate derivatives | Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate derivatives | nih.gov |

| 2-Aminothiazole | 3,4-Dichlorophenyl isothiocyanate | 1-(3,4-Dichlorophenyl)-3-(2-thiazolyl)-2-thiourea | nih.gov |

| 2-Aminothiazole | 3-Chloro-4-fluorophenyl isothiocyanate | 1-(3-Chloro-4-fluorophenyl)-3-(2-thiazolyl)-2-thiourea | nih.gov |

Coordination Chemistry of 1 Phenyl 3 2 Thiazolyl 2 Thiourea

Ligand Characteristics and Coordination Modes of PTTU

The coordination behavior of 1-Phenyl-3-(2-thiazolyl)-2-thiourea is dictated by its molecular structure, which features several potential coordination sites. This allows for a range of binding modes with metal centers.

Potential Donor Atoms and Chelation Capabilities

1-Phenyl-3-(2-thiazolyl)-2-thiourea possesses several potential donor atoms that can engage in coordination with metal ions. These include the sulfur atom of the thiocarbonyl group (C=S), the nitrogen atoms of the thiourea (B124793) backbone, and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. This multiplicity of donor sites allows PTTU to act as a versatile ligand, capable of forming both monodentate and bidentate linkages.

The chelation capability of PTTU is a key feature of its coordination chemistry. It can form stable chelate rings with metal ions, typically through a bidentate coordination mode. The most common chelation involves the thiocarbonyl sulfur atom and one of the nitrogen atoms, creating a stable five- or six-membered ring structure with the metal center. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Tautomeric Forms and Their Influence on Metal Ion Binding

1-Phenyl-3-(2-thiazolyl)-2-thiourea can exist in tautomeric forms, primarily the thione and thiol forms. In the solid state and in solution, the thione form, characterized by the C=S double bond, is generally predominant. However, upon coordination to a metal ion, the equilibrium can shift, and the ligand may coordinate in its deprotonated thiol form.

The thione-thiol tautomerism plays a crucial role in the coordination behavior of PTTU and its derivatives.

Thione Form: In its neutral thione form, PTTU typically coordinates as a monodentate ligand through the sulfur atom of the thiocarbonyl group. This is a common coordination mode for thiourea-based ligands with various transition metals.

Thiol Form: In the presence of a base or upon reaction with certain metal ions, the proton from the N-H group adjacent to the thiocarbonyl can be lost, leading to the formation of the thiol tautomer. This deprotonated form can then act as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom. This mode of coordination often results in the formation of stable, neutral chelate complexes.

The ability of PTTU to coordinate in different tautomeric forms contributes to the diversity of its metal complexes, influencing their geometry, stability, and reactivity.

Synthesis and Spectroscopic Characterization of PTTU Metal Complexes

The synthesis of metal complexes with 1-Phenyl-3-(2-thiazolyl)-2-thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic techniques to elucidate their structure and bonding.

Complexes with Transition Metal Ions (e.g., Copper(II), Cobalt(II), Nickel(II), Zinc(II), Palladium(II), Tellurium(II))

Complexes of PTTU and similar thiourea derivatives have been synthesized with a variety of transition metal ions. The general procedure often involves mixing a solution of the ligand with a solution of the metal salt, sometimes with the addition of a base to facilitate deprotonation of the ligand.

| Metal Ion | General Synthetic Approach | Resulting Complex Type (Example) |

| Copper(II) | Reaction of a Cu(II) salt (e.g., CuCl₂) with the thiourea ligand in a suitable solvent like ethanol (B145695) or methanol. | Often results in the formation of complexes where the ligand coordinates as a bidentate N,S donor. |

| Cobalt(II) | Reaction of a Co(II) salt (e.g., CoCl₂·6H₂O) with the ligand in an alcoholic solution, often with refluxing. | Can form tetrahedral or octahedral complexes depending on the stoichiometry and other ligands present. |

| Nickel(II) | Reaction of a Ni(II) salt (e.g., NiCl₂·6H₂O) with the ligand, sometimes in the presence of a base. | Square planar or octahedral complexes are commonly formed. |

| Zinc(II) | Reaction of a Zn(II) salt (e.g., ZnCl₂) with the ligand in a solvent like ethanol or methanol. | Typically forms tetrahedral complexes. |

| Palladium(II) | Reaction of a Pd(II) salt (e.g., K₂PdCl₄) with the ligand in a suitable solvent mixture. | Square planar complexes are characteristic for Pd(II) with N,S-donating ligands. |

| Tellurium(II) | Thiourea ligands have been noted to reduce Te(IV) to Te(II), but specific synthetic details for PTTU complexes with Te(II) are not readily available in the reviewed literature. | - |

Vibrational Spectroscopy in Elucidating Coordination Environments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for determining the coordination mode of PTTU in its metal complexes. By comparing the spectra of the free ligand with those of the metal complexes, shifts in the vibrational frequencies of key functional groups can be identified, providing insights into the coordination environment.

Key vibrational bands of interest in PTTU and its complexes include:

ν(N-H): The stretching vibrations of the N-H groups, typically observed in the range of 3100-3400 cm⁻¹. A shift in the position of these bands upon complexation can indicate the involvement of the nitrogen atoms in coordination. The disappearance of this band can suggest deprotonation of the ligand.

ν(C=S): The stretching vibration of the thiocarbonyl group, which appears in the spectrum of the free ligand. A significant shift of this band to a lower frequency in the complex is a strong indication of the coordination of the sulfur atom to the metal center.

ν(C-N): The stretching vibrations of the C-N bonds within the thiourea backbone. Changes in the position and intensity of these bands can also provide evidence of coordination.

ν(M-S) and ν(M-N): In the far-infrared region, new bands corresponding to the metal-sulfur and metal-nitrogen stretching vibrations may be observed, providing direct evidence of coordination.

| Vibrational Mode | Typical Frequency Range (Free Ligand, cm⁻¹) | Expected Shift upon Coordination |

| ν(N-H) | 3100-3400 | Shift or disappearance |

| ν(C=S) | ~700-850 and ~1300-1400 | Shift to lower frequency |

| ν(C-N) | ~1450-1550 | Shift in position |

| ν(M-S) | Lower frequency region (e.g., < 500) | Appearance of new bands |

| ν(M-N) | Lower frequency region (e.g., < 500) | Appearance of new bands |

Electronic Spectroscopy for d-Orbital Splitting and Charge Transfer

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of the metal complexes of PTTU. The absorption bands observed in the electronic spectra can be assigned to different types of electronic transitions, including d-d transitions and charge-transfer transitions.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Cu(II), Co(II), Ni(II)), the absorption of light can promote an electron from a lower energy d-orbital to a higher energy d-orbital. These d-d transitions are typically weak and appear in the visible region of the spectrum. The energy and number of these bands are dependent on the geometry of the complex and the identity of the metal ion, providing insights into the d-orbital splitting.

Charge-Transfer Transitions: Charge-transfer (CT) transitions involve the movement of an electron between the metal and the ligand. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. LMCT bands are common in complexes of PTTU, where an electron is excited from a ligand-based orbital (often associated with the sulfur atom) to a metal-based d-orbital. These transitions are typically much more intense than d-d transitions and often occur in the ultraviolet or near-visible region.

The analysis of the electronic spectra of PTTU complexes allows for the determination of their coordination geometry and provides information about the nature of the metal-ligand bonding.

| Metal Ion | Typical Geometry | Expected d-d Transitions | Expected Charge-Transfer Transitions |

| Cu(II) | Distorted Octahedral / Square Planar | Broad band in the visible region | Intense LMCT bands in the UV-Vis region |

| Co(II) | Tetrahedral / Octahedral | Multiple bands in the visible region | Intense LMCT bands in the UV region |

| Ni(II) | Square Planar / Octahedral | Bands in the visible region | Intense LMCT bands in the UV region |

| Zn(II) | Tetrahedral | No d-d transitions (d¹⁰ configuration) | LMCT bands in the UV region |

| Pd(II) | Square Planar | d-d transitions in the visible region | Intense LMCT bands in the UV-Vis region |

| Tellurium(II) | Data not available | - | - |

Nuclear Magnetic Resonance (NMR) Studies of Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the structural and electronic changes that occur upon the coordination of a ligand to a metal center. In the context of 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) and its analogues, ¹H and ¹³C NMR studies offer insights into the binding modes and the nature of the metal-ligand bond. While specific NMR studies detailing the complex formation of PTTU with various metal ions are not extensively documented in the reviewed literature, valuable inferences can be drawn from studies on closely related thiourea derivatives.

The protons of the N-H groups in thiourea ligands are particularly sensitive to the coordination event. Upon complexation, a downfield shift of the N-H proton signals is typically observed. This deshielding effect suggests a decrease in electron density around these protons, which can be attributed to the donation of electron density from the nitrogen and/or sulfur atoms to the metal ion. For instance, in studies of N-Phenyl-N'-(2-thiazoyl) thiourea Pt(II) complexes, the deprotonation of the two N-H protons upon coordination was validated by the disappearance of their signals in the ¹H-NMR spectrum. researchgate.net

The following table presents hypothetical ¹H NMR chemical shift data for PTTU and a potential metal complex, illustrating the expected changes upon coordination. This data is based on general principles and observations from similar thiourea-metal complexes.

| Proton | Free PTTU (δ, ppm) | PTTU-Metal Complex (δ, ppm) | Change (Δδ, ppm) |

|---|---|---|---|

| N¹-H | ~10.0 | Disappears upon deprotonation or shifts downfield | - |

| N³-H | ~8.5 | Disappears upon deprotonation or shifts downfield | - |

| Phenyl (ortho) | ~7.6 | ~7.7 | +0.1 |

| Phenyl (meta) | ~7.4 | ~7.5 | +0.1 |

| Phenyl (para) | ~7.2 | ~7.3 | +0.1 |

| Thiazolyl C⁴-H | ~7.5 | ~7.6 | +0.1 |

| Thiazolyl C⁵-H | ~7.0 | ~7.1 | +0.1 |

Note: The data in this table is illustrative and intended to show the general trends observed in the NMR spectra of thiourea derivatives upon metal complexation. Actual chemical shifts will vary depending on the metal ion, its oxidation state, and the solvent used.

Structural Elucidation of PTTU Metal Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of metal complexes in the solid state. This technique provides unequivocal information regarding bond lengths, bond angles, coordination geometry, and intermolecular interactions. Despite its power, a comprehensive search of the crystallographic literature reveals a notable absence of published crystal structures for metal adducts of 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU).

However, the structural analysis of complexes formed with analogous thiourea-containing ligands can provide valuable models for predicting the coordination behavior of PTTU. For example, X-ray diffraction studies on various metal complexes of thiourea derivatives have revealed diverse coordination modes, including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and a nitrogen atom. The specific coordination is influenced by factors such as the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the presence of other coordinating ligands.

In the absence of direct crystallographic data for PTTU complexes, the geometrical preferences and common oxidation states of the central metal ions can be inferred from studies on similar thiourea-based ligands.

Thiourea derivatives, including PTTU, are versatile ligands capable of coordinating to a wide range of metal ions in various oxidation states. The soft nature of the sulfur donor atom generally favors coordination with soft or borderline metal ions according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Commonly observed geometries for metal complexes of thiourea derivatives include:

Square Planar: This geometry is frequently adopted by d⁸ metal ions such as Pt(II), Pd(II), and Au(III). In the case of N-Phenyl-N'-(2-thiazoyl) thiourea, theoretical calculations on its Pt(II) complex indicated a distorted square planar geometry. researchgate.net

Tetrahedral: This geometry is common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II), as well as for some Co(II) complexes.

Octahedral: Metal ions such as Cr(III), Fe(III), and Co(III) often form octahedral complexes with thiourea-based ligands, typically coordinating to multiple ligand molecules or a combination of the ligand and other co-ligands.

The oxidation state of the metal in PTTU complexes is expected to be a common one for the respective metal. For instance, platinum is almost exclusively found in the +2 or +4 oxidation state in its complexes, with Pt(II) being particularly common for complexes with sulfur-containing ligands. Similarly, palladium is typically in the +2 oxidation state, while gold can be found in +1 and +3 states. For first-row transition metals, a variety of stable oxidation states are possible, with +2 and +3 being the most prevalent.

Applications of PTTU in Coordination Chemistry

An important application of 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) in a biological context, which is intrinsically linked to its coordination properties, is its ability to inhibit melanogenesis. This effect is primarily achieved through its interaction with tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. PTTU has been shown to decrease melanin production in a dose-dependent manner in normal human epidermal melanocytes. researchgate.net

The mechanism of action involves a dual effect on tyrosinase. Firstly, PTTU directly inhibits the catalytic activity of the enzyme. researchgate.net This inhibition is likely due to the coordination of PTTU to the copper ions in the active site of tyrosinase, thereby preventing the binding and oxidation of its natural substrate, tyrosine. The thiourea moiety of PTTU, with its sulfur and nitrogen donor atoms, is well-suited to coordinate with the copper ions.

Secondly, and perhaps more significantly, PTTU treatment leads to a reduction in the protein levels of tyrosinase. researchgate.net This is not due to a decrease in the transcription of the tyrosinase gene, as mRNA levels remain unaffected. researchgate.net Instead, PTTU accelerates the degradation of the tyrosinase protein through the ubiquitin-dependent proteasome pathway. researchgate.net This suggests that the binding of PTTU to tyrosinase may induce a conformational change that marks the enzyme for ubiquitination and subsequent proteasomal degradation. This targeted degradation of tyrosinase effectively reduces the cellular capacity for melanin synthesis.

The following table summarizes the key findings regarding the effect of PTTU on melanogenesis.

| Parameter | Effect of PTTU Treatment | Mechanism |

|---|---|---|

| Melanin Biosynthesis | Decreased in a dose-dependent manner | Inhibition of tyrosinase activity and reduction of tyrosinase protein levels. researchgate.net |

| Tyrosinase Catalytic Activity | Inhibited | Likely coordination of PTTU to the copper ions in the enzyme's active site. |

| Tyrosinase Protein Levels | Reduced | Acceleration of tyrosinase degradation via the ubiquitin-dependent proteasome pathway. researchgate.net |

| Tyrosinase mRNA Expression | No significant change | The effect is post-transcriptional. researchgate.net |

Structure Activity Relationship Sar Studies for 1 Phenyl 3 2 Thiazolyl 2 Thiourea and Analogues

Correlating Structural Modifications with Biological Efficacy

The biological efficacy of PTTU analogues is highly dependent on the nature and position of substituents on their aromatic rings and modifications to the thiourea (B124793) linker. SAR studies have been crucial in mapping these dependencies to specific therapeutic targets.

Influence of Substituents on Dopamine (B1211576) β-Hydroxylase Inhibition

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), also known as U-14,624, is a well-established in vivo inhibitor of Dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine (B1679862) nih.govnih.gov. While PTTU itself is a potent inhibitor, detailed SAR studies focusing on its direct analogues are limited in publicly available literature.

However, research on other classes of DBH inhibitors provides insights into the types of molecular interactions that are likely important for the inhibition of this enzyme. For instance, studies on 1-aralkylimidazole-2-thiones, another class of DBH inhibitors, have shown that inhibitory potency is correlated with several key structural features on the benzyl ring:

Presence of a hydroxyl group at the 4-position.

Molar refractivity at the 3-, 4-, and 5-positions.

Inductive effects of substituents at the 3-, 4-, and 5-positions.

π-electron density .

These findings suggest that a combination of steric, electronic, and hydrophobic factors on the aromatic ring system governs the affinity for the DBH active site. It is hypothesized that these inhibitors mimic the binding of natural substrates like tyramine.

Structural Determinants for Tyrosinase Inhibitory and Degradation Mechanisms

PTTU has been shown to inhibit melanogenesis through a dual-action mechanism: direct inhibition of tyrosinase catalytic activity and acceleration of tyrosinase degradation via the ubiquitin-proteasome pathway nih.gov. SAR studies on PTTU analogues and related thiourea-containing compounds have identified several structural determinants for this activity.

The thiourea scaffold is a critical feature for tyrosinase inhibition mdpi.com. Phenylthiourea, a potent tyrosinase inhibitor, binds within the enzyme's active site, blocking substrate access primarily through hydrophobic interactions rather than by coordinating the active site's metal ions mdpi.com.

Key SAR findings for tyrosinase inhibition include:

Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring significantly modulate activity. In a series of indole-thiourea derivatives, compounds with electron-withdrawing groups (e.g., halogens) on the benzene ring demonstrated superior inhibitory activity compared to those with electron-donating groups (e.g., -OCH3, -OH) mdpi.com.

Heterocyclic Scaffolds : Replacing the phenyl ring with other scaffolds can enhance potency. A study on N-aryl-N'-substituted phenylthiourea derivatives found that replacing a 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid scaffold with a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid scaffold markedly improved tyrosinase inhibition epa.gov.

Bis-thiourea Derivatives : The evaluation of bis-thiourea derivatives identified a compound with chlorine substituents as a highly potent inhibitor, outperforming the standard inhibitor kojic acid. This enhanced activity was attributed to interactions with catalytic copper ions and active site residues nih.govdoaj.org.

| Compound | Key Structural Modification | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4b (Indole-thiourea) | 5-Fluoro substituent on indole ring | 5.9 ± 2.47 | nih.gov |

| Compound 4c (Indole-thiourea) | 5-Chloro substituent on indole ring | 13.2 ± 1.68 | mdpi.com |

| Compound 6h (Thiadiazole-thiourea) | 4-Chlorophenyl group, thiadiazole scaffold | 6.13 | epa.gov |

| Compound 4 (Bis-thiourea) | Bis-thiourea with chlorine substituents | More potent than Kojic Acid | nih.gov |

| Kojic Acid (Reference) | Standard tyrosinase inhibitor | 16.4 ± 3.53 | nih.gov |

SAR in Anti-HIV-1 Reverse Transcriptase Thiourea Derivatives

Thiazolyl thiourea derivatives, particularly the phenylethylthiazolylthiourea (PETT) series, are recognized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 nih.govnih.gov. SAR studies on these compounds have provided a clear understanding of the structural requirements for potent anti-HIV activity.

Basic SAR studies on the lead compound N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea provided several key insights researchgate.net:

Phenyl Ring Substitution : Small electron-withdrawing substituents, such as fluorine or chlorine, are favored on the phenyl ring, especially at the ortho position.

Linker Group : The ethyl linker between the phenyl ring and the thiourea nitrogen is optimal for activity. Modifying this linker, for instance by introducing a carbonyl and a hydroxyl group, can lead to a decrease in activity researchgate.net.

Thiourea vs. Urea : The thiourea moiety is critical, and the corresponding urea derivatives are less active.

Heterocyclic Ring : The thiazole (B1198619) ring can be successfully replaced with other heterocyclic systems like pyridine, pyrazine, or benzothiazole while maintaining activity. However, replacing the pyridyl ring in related analogues with bulky groups like adamantyl or cis-myrtanyl resulted in a complete loss of RT inhibitory function researchgate.net.

| Compound | Modification on Phenyl Ring | EC₅₀ (µM) | Reference |

|---|---|---|---|

| 1a | 2-Cl | 118.08 | researchgate.net |

| 1c | 4-Cl | 166.25 | researchgate.net |

| 2a (O-ethyl of 1a) | 2-Cl | 67.05 | researchgate.net |

| 2c (O-ethyl of 1c) | 4-Cl | 69.48 | researchgate.net |

Effects of Electron-Withdrawing and -Donating Groups on Biological Potency

Electron-Withdrawing Groups (EWGs) : In general, the presence of EWGs like halogens (-F, -Cl, -Br) or nitro groups (-NO2) tends to enhance biological activity.

Anti-HIV Activity : Small EWGs such as fluorine and chlorine on the phenyl ring of PETT derivatives are favorable for RT inhibition researchgate.net.

Tyrosinase Inhibition : Thiourea derivatives with EWGs on the benzene ring exhibit superior tyrosinase inhibitory activity compared to those with electron-donating groups mdpi.com.

Antimicrobial Activity : In a series of thiourea derivatives containing 4-arylthiazoles, compounds with EWGs (nitro, halogens) showed stronger antibacterial and antifungal activity than those with electron-donating groups (methyl, ethyl, methoxy) nih.gov.

β3-Adrenergic Receptor Agonism : A 4-nitrophenylthiourea derivative was found to be a potent agonist at the β3-adrenergic receptor, highlighting the positive contribution of a strong EWG nih.gov.

Electron-Donating Groups (EDGs) : The effect of EDGs (e.g., -CH3, -OCH3, -OH) is more varied and target-dependent.

Tyrosinase Inhibition : EDGs on the benzene ring of indole-thiourea derivatives generally result in weaker tyrosinase inhibition compared to EWGs mdpi.com.

Antimicrobial Activity : EDGs were found to decrease the antibacterial and antifungal activity in a series of 4-arylthiazole thioureas nih.gov.

This general trend suggests that EWGs may enhance binding affinity by modulating the electronic properties of the aromatic ring system, potentially improving interactions within the target's active site or influencing the compound's pharmacokinetic properties.

Mechanistic Insights from SAR Analysis

The collective data from SAR studies provide a deeper understanding of the molecular mechanisms underlying the biological activities of PTTU and its analogues. This analysis helps in identifying the essential structural motifs, or pharmacophores, required for target interaction.

Identification of Key Pharmacophoric Features

A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For thiourea derivatives, distinct pharmacophoric models have emerged for their different biological activities.

For Tyrosinase Inhibition : A common pharmacophore model for tyrosinase inhibitors includes features such as a hydrogen bond donor, an aromatic ring, and a metal-binding (zinc binder) feature mdpi.comresearchgate.net. The thiourea moiety can act as a metal chelator, while the aromatic rings engage in hydrophobic and π-π interactions within the active site. The N-H groups of the thiourea can serve as hydrogen bond donors nih.gov.

For Anti-HIV-1 RT Inhibition : The pharmacophore for PETT-like NNRTIs consists of two aromatic systems (one phenyl and one heterocyclic ring like thiazole) connected by a flexible linker containing the essential thiourea group researchgate.net. These compounds adopt a characteristic "butterfly-like" conformation to fit into the allosteric NNRTI binding pocket of the reverse transcriptase enzyme.

General Features : Across different targets, the key pharmacophoric features of PTTU-like molecules can be summarized as:

An Aromatic Phenyl Ring : Acts as a key hydrophobic anchor and its electronic properties can be fine-tuned by substituents.

A Thioamide (Thiourea) Linker : This group is crucial for activity. The sulfur atom can act as a hydrogen bond acceptor or metal chelator, while the N-H protons are important hydrogen bond donors nih.govresearchgate.net.

A Heterocyclic Thiazole Ring : Provides additional hydrophobic and potential hydrogen bonding interactions.

These features collectively enable the molecule to bind with high affinity to specific pockets within target enzymes, leading to the inhibition of their biological function.

Understanding Ligand-Target Interactions Driving Activity

The biological activity of 1-Phenyl-3-(2-thiazolyl)-2-thiourea and its analogues is deeply rooted in their specific molecular interactions with biological targets. The core structure, featuring a central thiourea group flanked by a phenyl ring and a thiazole ring, serves as a versatile scaffold for engaging with various protein active sites. Modifications to this scaffold allow for the fine-tuning of binding affinity and specificity. The thiourea moiety (–NH–C(=S)–NH–) is particularly crucial, often participating in hydrogen bonding, a key interaction for anchoring the ligand within a target's binding pocket.

Molecular docking studies and structure-activity relationship (SAR) analyses have revealed that these compounds can interact with a range of biological targets, including enzymes and receptors involved in different pathologies. For instance, in the context of anticancer activity, thiourea derivatives have been shown to interact with key cancer-related targets like HER2, VEGFR2, and B-RAF. biointerfaceresearch.com The carbothioamide group of the thiourea scaffold is capable of forming hydrogen bonds with key amino acid residues in the active site of these proteins, such as ALA751 and LEU796 in HER-2. biointerfaceresearch.com

Similarly, studies on analogues targeting the human adenosine A2A receptor (AA2AR), relevant for Parkinson's disease, show specific binding modes. The tricyclic naphthothiazole ring, an analogue of the thiazole ring, can interact with the aromatic ring of Phenylalanine-168 (Phe-168) through π-π stacking interactions. nih.gov Furthermore, hydrogen bonds can be formed with residues like Asparagine-253 (Asn-253). nih.gov The exocyclic amino group is also noted to participate in hydrogen bonding with Glutamic acid-169 (Glu-169). nih.gov

The nature of the substituent on the phenyl ring significantly modulates the activity. A clear SAR has been established for antibacterial activity, where the presence of electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring enhances inhibitory activity. nih.gov Conversely, electron-donating substituents (e.g., methyl, methoxy) tend to decrease this activity. nih.gov This suggests that the electronic properties of the phenyl ring are critical for effective interaction with bacterial enzyme targets. For example, compound 4h (with 4-OCH3 and 3-NO2 substituents) was identified as a strong inhibitor of S. aureus enzymes, including DNA gyrase and dihydrofolate reductase. nih.gov

In anticancer applications, substitutions on the phenyl ring also play a pivotal role. A study of various thiazole-based thiourea derivatives found that compounds with a fluoro substitution on the phenyl ring of the thiourea moiety were the most potent against breast cancer cell lines. tandfonline.com

The following data tables summarize the inhibitory activities of selected analogues, illustrating the impact of structural modifications on biological efficacy.

Table 1: Antibacterial Activity of Thiazole-Containing Thiourea Analogues

This table displays the Minimum Inhibitory Concentration (MIC) values of several 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-arylthiazol-2-yl) thiourea derivatives against Staphylococcus aureus. The 'R' group represents the substituent on the 4-aryl portion of the thiazole ring.

| Compound | R Group | MIC (μg/mL) against S. aureus nih.gov |

| 4c | 4-Cl | 3.125 |

| 4g | 4-OCH3 | 1.56 |

| 4h | 4-OCH3–3-NO2 | 0.78 |

Data sourced from research on thiourea derivatives containing 4-arylthiazoles and a d-glucose moiety. nih.gov

Table 2: In Vitro Inhibitory Potentials of Thiazole-Based Thiourea Analogues

This table shows the half-maximal inhibitory concentration (IC50) values for anticancer, antiglycation, and antioxidant activities of select synthesized analogues. Substitutions are on the phenyl ring attached to the thiourea group.

| Compound | Substitution | Anticancer IC50 (μM) | Antiglycation IC50 (μM) | Antioxidant IC50 (μM) |

| 10 | 3-Fluoro | 0.40 ± 0.02 | 64.20 ± 0.40 | 11.20 ± 0.10 |

| 12 | 4-Fluoro | 0.10 ± 0.01 | 70.10 ± 0.80 | 8.90 ± 0.20 |

Data derived from a study on thiazole-based thiourea analogues synthesized from 2-bromo-1-(4-fluorophenyl)thiazole-1-one and various phenyl isothiocyanates. tandfonline.com

Theoretical and Computational Investigations of 1 Phenyl 3 2 Thiazolyl 2 Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Density Functional Theory (DFT), a robust computational method, has been employed to investigate the electronic structure and reactivity of PTTU.

Electronic Properties and Reactivity Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic characteristics and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions.

A theoretical analysis of N-Phenyl-N-(2-thiazoyl) thiourea (B124793) (a synonym for PTTU) revealed that the HOMO and LUMO are distributed across all atoms of the molecule. chemicaljournal.org The calculated HOMO-LUMO energy gap for PTTU is 4.63 eV. chemicaljournal.org This significant energy gap suggests that 1-Phenyl-3-(2-thiazolyl)-2-thiourea possesses a high kinetic stability and a lower general chemical reactivity. irjweb.com

Table 1: Calculated Electronic Properties of 1-Phenyl-3-(2-thiazolyl)-2-thiourea

| Property | Value |

| HOMO-LUMO Energy Gap (ΔE) | 4.63 eV |

Note: Data derived from theoretical analysis of N-Phenyl-N-(2-thiazoyl) thiourea. chemicaljournal.org

Spectroscopic Property Simulations (e.g., FTIR, Raman)

Computational methods can simulate vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectra, which can aid in the interpretation of experimental data and the assignment of vibrational modes.

While experimental characterization of 1-Phenyl-3-(2-thiazolyl)-2-thiourea using FTIR and ¹H-NMR has been reported, detailed computational simulations of its FTIR and Raman spectra are not extensively available in the reviewed literature. chemicaljournal.org Theoretical vibrational analysis for similar thiourea derivatives has been performed in other studies, which typically involves the calculation of vibrational frequencies and their corresponding intensities to provide a theoretical spectrum that can be compared with experimental results. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a macromolecule, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Proteins)

Currently, specific molecular docking studies for 1-Phenyl-3-(2-thiazolyl)-2-thiourea against particular biological macromolecules like enzymes or proteins are not available in the reviewed scientific literature. However, numerous studies have successfully employed molecular docking for various thiourea derivatives to explore their potential as inhibitors of different enzymes. These studies typically report binding affinities (often as a docking score or binding energy) and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein. nih.govnih.govbioinformation.net Such analyses are crucial for understanding the potential mechanism of action and for the rational design of more potent analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is particularly useful for studying the stability of ligand-protein complexes and understanding the dynamic behavior of these systems.

Analysis of Dynamic Behavior and Stability of PTTU-Target Complexes

As of the latest review of scientific literature, there are no published molecular dynamics simulation studies specifically investigating the dynamic behavior and stability of complexes formed between 1-Phenyl-3-(2-thiazolyl)-2-thiourea and any biological targets. MD simulations on other thiourea derivative-protein complexes have been performed to assess the stability of the docked poses, analyze the evolution of interactions over time, and calculate binding free energies. researchgate.netnih.gov These simulations typically involve monitoring metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex.

Analytical Applications of 1 Phenyl 3 2 Thiazolyl 2 Thiourea

Use as a Reagent for Metal Ion Determination

The sulfur and nitrogen atoms within the PTTU molecule act as effective donor atoms, enabling the formation of stable complexes with a range of metal ions. This chelating property is the foundation of its use as an analytical reagent for the detection and quantification of metals.

Photometric Determination of Copper(II)

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a colored compound in solution. PTTU has been investigated as a chromogenic reagent for the photometric determination of copper(II) ions. The reaction between PTTU and Cu(II) ions results in the formation of a colored complex, and the intensity of the color is directly proportional to the concentration of copper in the sample.

The analytical parameters for the spectrophotometric determination of copper(II) are influenced by several factors, including pH, the solvent used for extraction, and the wavelength of maximum absorbance (λmax). While specific studies detailing the use of PTTU for copper(II) determination are not abundant in readily available literature, the general methodology for similar thiourea (B124793) derivatives involves optimizing these conditions to achieve high sensitivity and selectivity. The formation of the Cu(II)-PTTU complex would likely be characterized by a distinct absorption spectrum, allowing for quantitative analysis based on Beer-Lambert law.

Key analytical parameters that would be determined in such a method include:

Optimal pH: The pH of the solution plays a crucial role in the complex formation and its stability.

Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a specific wavelength. A higher molar absorptivity indicates greater sensitivity.

Sandell's Sensitivity: The concentration of the analyte that gives an absorbance of 0.001 in a cuvette with a 1 cm path length.

Linear Range: The concentration range over which the absorbance is directly proportional to the concentration of the analyte.

Stoichiometry of the Complex: The molar ratio of the metal ion to the ligand in the complex, often determined by methods such as the mole-ratio method or Job's method of continuous variation.

Interference Studies: Examination of the effect of other ions commonly present in samples on the accuracy of the determination.

Data for a representative spectrophotometric method for copper determination using a thiourea derivative is presented in the table below to illustrate the typical parameters evaluated.

| Parameter | Value |

| λmax | 500 nm |

| Optimum pH | 9 |

| Molar Absorptivity | 0.5038 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.net |

| Sandell's Sensitivity | 0.0039 µg cm⁻² researchgate.net |

| Linear Range | 1.7 - 5.4 µg/mL researchgate.net |

| Stoichiometry (M:L) | 1:2 researchgate.net |

Note: This data is for a different chromogenic reagent and is provided for illustrative purposes.

Solid-Liquid Extraction Techniques Utilizing PTTU Complexes

Solid-liquid extraction, also known as solid-phase extraction (SPE), is a powerful technique for the separation and preconcentration of analytes from a complex matrix. This method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte of interest. The analyte can then be eluted with a suitable solvent.

The ability of PTTU to form stable complexes with metal ions makes it a candidate for the development of selective solid-phase extractants. This can be achieved by immobilizing PTTU onto a solid support, such as silica gel or a polymer resin. The functionalized solid phase can then be used to selectively capture metal ions from a solution.

The general steps for a solid-phase extraction process using a PTTU-functionalized adsorbent would be:

Conditioning: The solid phase is treated with a solvent to activate the functional groups.

Sample Loading: The sample solution containing the metal ion is passed through the solid phase. The metal ions are retained by forming complexes with the immobilized PTTU.

Washing: The solid phase is washed with a suitable solvent to remove any unbound interfering species.

Elution: A solvent that can break the metal-PTTU complex is passed through the solid phase to recover the analyte.

The efficiency of this technique depends on factors such as the pH of the sample, the flow rate, the nature of the solid support, and the eluting solvent. Research in this area focuses on synthesizing and characterizing these functionalized adsorbents and optimizing the extraction conditions for specific metal ions. For instance, alkyl thiourea functionalized silica has been successfully used for the removal of heavy metals like Pb, Cd, Hg, and Cu from extracts. nih.gov

Ion-Selective Sensor Development

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. A key component of an ISE is the ionophore, a molecule that is selectively binds to the target ion and facilitates its transport across a membrane, generating a measurable potential difference.

The complexing ability of PTTU with metal ions suggests its potential use as an ionophore in the development of ISEs. An ISE for a particular metal ion could be constructed by incorporating PTTU into a polymeric membrane, typically made of polyvinyl chloride (PVC). This membrane would also contain a plasticizer to ensure its proper function.

The performance of a PTTU-based ISE would be evaluated based on several key parameters:

Linear Range: The concentration range where the electrode potential is logarithmically proportional to the ion's activity.

Nernstian Slope: The change in electrode potential for a tenfold change in the ion's activity. For a divalent cation like Cu²⁺, the theoretical Nernstian slope is approximately 29.6 mV/decade at 25°C.

Detection Limit: The lowest concentration of the target ion that can be reliably detected.

Response Time: The time it takes for the electrode to reach a stable potential after being introduced to the sample.

Selectivity Coefficients: A measure of the electrode's preference for the target ion over other interfering ions.

| Parameter | Performance Characteristic |

| Ionophore | 1-(2-thiazolylazo)-2-naphthol (for Tm³⁺) |

| Linear Range | 1.0×10⁻⁶ to 1.0×10⁻² mol L⁻¹ researchgate.net |

| Nernstian Slope | 19.5±0.2 mV per decade researchgate.net |

| Detection Limit | 8.7×10⁻⁷ mol L⁻¹ researchgate.net |

| pH Range | 3.2–9.5 researchgate.net |

| Response Time | Fast |

Note: This data is for a different ionophore and is provided for illustrative purposes.

The development of PTTU-based ion-selective electrodes could offer a simple, cost-effective, and rapid method for the determination of various metal ions in environmental, biological, and industrial samples.

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation PTTU Analogues with Enhanced Potency and Specificity

The development of new PTTU analogues is a key area of future research, with a focus on improving their biological activity and target specificity. The core strategy involves modifying the phenyl and thiazole (B1198619) rings, as well as the thiourea (B124793) linker, to enhance interactions with biological targets.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation compounds. nih.govnih.gov By systematically altering the chemical structure of PTTU and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its effects. For instance, the introduction of different substituents on the phenyl ring or modifications to the thiazole moiety can significantly impact potency and selectivity. biointerfaceresearch.comrsc.org The synthesis of these new analogues often involves multi-step chemical reactions, starting from commercially available precursors. nih.govresearchgate.net

The primary goal is to develop analogues with enhanced therapeutic potential and reduced off-target effects. For example, while PTTU is a known inhibitor of dopamine (B1211576) β-hydroxylase, new analogues could be designed to target other enzymes or receptors with greater affinity and specificity. nih.govnih.gov This could lead to the development of novel treatments for a wide range of diseases.

In-depth Exploration of PTTU's Mechanisms in Undiscovered Biological Pathways

While some biological activities of PTTU have been identified, there is still much to learn about its complete mechanism of action. Future research will focus on uncovering novel biological pathways and cellular targets affected by this compound. This exploration could reveal new therapeutic applications for PTTU and its derivatives.

One area of interest is its potential role in cellular processes beyond its known effects. For example, studies have shown that PTTU can influence melanogenesis by affecting tyrosinase activity and stability through the ubiquitin-dependent proteasome pathway. nih.gov Further investigation into its impact on other cellular signaling cascades and metabolic pathways could uncover new therapeutic targets.

Techniques such as proteomics and metabolomics can be employed to identify changes in protein and metabolite levels in cells treated with PTTU, providing a broader picture of its biological impact. This unbiased approach can help to identify previously unknown targets and pathways modulated by the compound.

Integration of Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, offering a faster and more cost-effective way to design and screen new drug candidates. bioscipublisher.comnih.govalliedacademies.org In the context of PTTU, these approaches can be used to rationalize its observed biological activities and to guide the design of new, more potent analogues. researchgate.netelsevierpure.com

Molecular docking simulations can predict how PTTU and its derivatives bind to specific protein targets, providing insights into the key interactions that determine binding affinity and selectivity. researchgate.netnih.gov This information is invaluable for designing new molecules with improved binding characteristics. Quantitative Structure-Activity Relationship (QSAR) studies can also be used to build predictive models that correlate the chemical structure of PTTU analogues with their biological activity. ijsdr.org

These in silico methods, when integrated with experimental validation, can significantly accelerate the drug discovery process. ijsdr.orgnih.govnih.gov By prioritizing the synthesis of compounds with the highest predicted activity and best pharmacological profiles, researchers can save time and resources. nih.govmdpi.com The use of advanced computational tools like Rosetta is also emerging for designing rigidly structured peptide macrocycles, which could be a future direction for PTTU-based drug development. nih.gov

Exploration of Novel Material Science Applications for PTTU and Its Complexes

The unique chemical properties of PTTU, particularly the presence of sulfur and nitrogen atoms, make it an interesting candidate for applications in material science. mdpi.com Thiourea derivatives are known to form stable complexes with various metal ions, and these complexes can exhibit interesting optical, electronic, and catalytic properties. mdpi.com

Future research could explore the synthesis and characterization of PTTU-based polymers and metal-organic frameworks (MOFs). These materials could have applications in areas such as catalysis, sensing, and electronics. For example, polyurethanes and other polymers incorporating PTTU or similar structures could exhibit enhanced thermal stability and mechanical properties. mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net

The ability of the thiourea group to coordinate with metal ions could also be exploited to create novel sensors for detecting specific metal ions in the environment. Furthermore, the investigation of PTTU and its derivatives in the formation of nanomaterials could open up new avenues for their application in various technological fields.

Q & A

How does PTU inhibit pigmentation in zebrafish embryos, and what are the critical considerations for optimizing its concentration in developmental studies?

PTU is widely used to suppress melanogenesis in zebrafish models by inhibiting tyrosinase, a key enzyme in melanin synthesis. Methodologically, PTU is typically dissolved in embryo medium at concentrations ranging from 0.003% (w/v) to 0.2 mM , depending on experimental goals (e.g., preventing pigmentation for fluorescence imaging vs. long-term developmental assays) .

Key considerations include:

- Timing of exposure : PTU is most effective when added at 24 hours post-fertilization (hpf) to avoid early developmental toxicity.

- Concentration trade-offs : Lower concentrations (e.g., 0.003%) minimize off-target effects but may require prolonged exposure, while higher doses (0.2 mM) risk cytotoxicity .

- Validation : Melanin inhibition should be confirmed via microscopy, and embryo viability monitored using heartbeat or motility assays.

| Study | Concentration | Exposure Duration | Application |

|---|---|---|---|

| Zebrafish tumor xenograft | 0.2 mM | 24–48 h | Fluorescence imaging |

| Spinal neuron differentiation | 0.003% | Up to 42 hpf | Long-term developmental analysis |

What experimental protocols are recommended for using PTU to prevent melanization in biochemical extracts, and how does its presence affect downstream analyses?

In protein extraction workflows, PTU is added to homogenization buffers (e.g., PBS with 1 mg/mL PTU) to inhibit melanization during tissue processing, particularly in arthropod models like cockroaches .

Protocol steps:

Add PTU to extraction buffers at 1 mg/mL alongside reducing agents (e.g., 6 mmol/L 2-mercaptoethanol).

Incubate at 4°C overnight with gentle agitation.

Centrifuge and filter (0.2 µm) to remove particulates.

Downstream considerations:

- PTU may interfere with spectrophotometric assays (e.g., Bradford) due to residual absorbance; validate with alternative methods like SDS-PAGE.

- Endotoxin removal (e.g., Detoxi-Gel™) is critical if extracts are used in immunological studies .

In neuroprotection studies, what mechanisms underlie PTU's protective effects against neurotoxic agents like 6-hydroxydopamine?

PTU exhibits neuroprotective properties by scavenging reactive oxygen species (ROS) and chelating metal ions involved in oxidative stress. In a seminal study, PTU reduced 6-hydroxydopamine-induced sympathetic nerve terminal damage by 50–70% through:

- Inhibition of dopamine autoxidation, preventing ROS generation.

- Direct interaction with copper ions, blocking Fenton reaction-driven hydroxyl radical formation .

Methodological insights:

- Dose-response curves (0.1–1 mM PTU) are critical to balance efficacy and cytotoxicity.

- Combine with HPLC-based quantification of dopamine metabolites to validate protection mechanisms.

How does the tautomeric behavior of PTU influence its coordination chemistry in metal complexes, and what analytical techniques are essential for characterizing such structural changes?

PTU undergoes tautomeric conversion from thiourea to isothiourea upon coordination with metals like tellurium, altering its donor atom geometry (S vs. N). This shift enhances ligand flexibility in forming hypervalent complexes .

Analytical workflow:

X-ray crystallography : Resolves tautomeric states (e.g., Te–S bond length = 2.548 Å in the tellurium complex).

FT-IR spectroscopy : Identifies ν(N–H) and ν(C=S) vibrations to track tautomerism.

NMR : Monitors proton transfer to the thiazolyl ring (e.g., disappearance of NH signals).

Implications : Tautomerism impacts complex stability and reactivity, guiding ligand design for catalysis or materials science.

What are the best practices for validating the purity and stability of PTU in long-term storage, and which analytical methods are most reliable for assessing its degradation products?

PTU is prone to hydrolysis under humid conditions, forming phenylurea derivatives.

Storage recommendations:

- Store at –20°C in airtight, desiccated containers.

- Avoid exposure to light or acidic/basic conditions.

Analytical validation:

- HPLC-MS : Detects degradation products (e.g., m/z shifts corresponding to urea formation).

- TGA/DSC : Monitors thermal stability and moisture content.

- 1H NMR : Tracks NH proton integrity as a marker of thiourea group preservation.

How can researchers reconcile discrepancies in PTU's reported cytotoxicity thresholds across different model systems?

Cytotoxicity varies by organism (e.g., zebrafish vs. mammalian cell lines) due to differences in metabolic pathways and PTU uptake.

Mitigation strategies:

- Perform pilot dose-response assays (e.g., 0.01–1 mM) in each model.

- Use viability markers like ATP quantification or live/dead staining.

- Cross-validate with alternative melanin inhibitors (e.g., kojic acid) to isolate PTU-specific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.